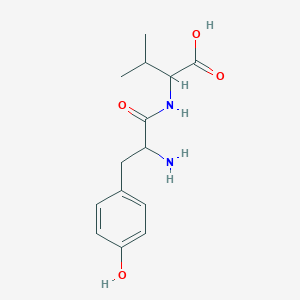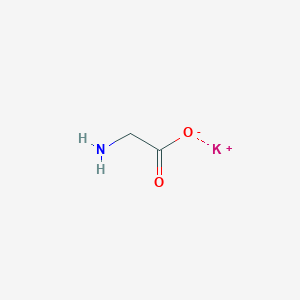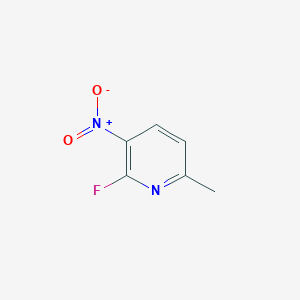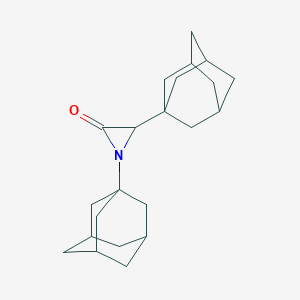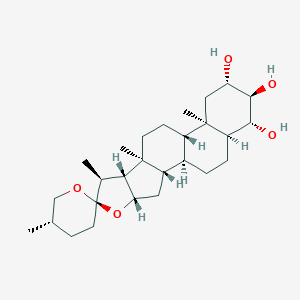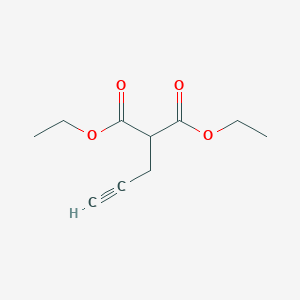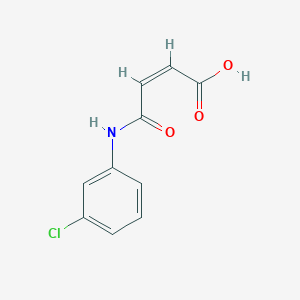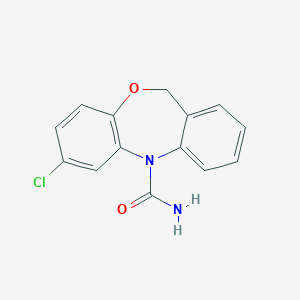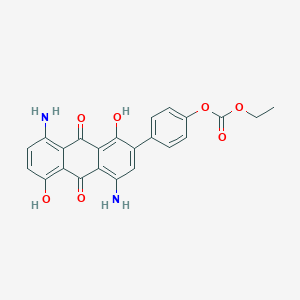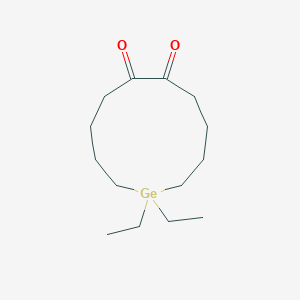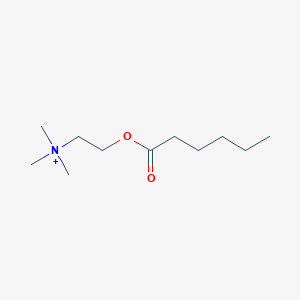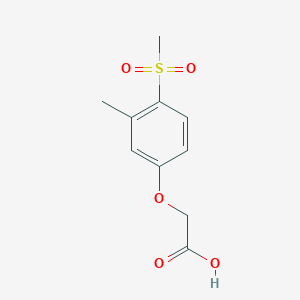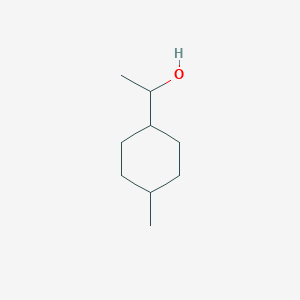
1-(4-Methylcyclohexyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylcyclohexyl)ethanol, also known as MCHM, is a chemical compound that has gained attention for its various scientific research applications. It is a clear, colorless liquid that has a faint odor and is soluble in water. MCHM is commonly used as a solvent, surfactant, and in the production of various chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylcyclohexyl)ethanol is not well understood. However, it is believed that 1-(4-Methylcyclohexyl)ethanol interacts with various biological molecules, such as proteins and lipids, which can lead to changes in their structure and function.
Efectos Bioquímicos Y Fisiológicos
1-(4-Methylcyclohexyl)ethanol has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can protect against oxidative stress. 1-(4-Methylcyclohexyl)ethanol has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Methylcyclohexyl)ethanol has several advantages for use in lab experiments. It is a relatively inexpensive and readily available compound. It is also relatively stable and has a long shelf life. However, 1-(4-Methylcyclohexyl)ethanol has some limitations for use in lab experiments. It has a low boiling point and can evaporate quickly, which can make it difficult to work with. It is also a relatively toxic compound and requires proper handling and disposal.
Direcciones Futuras
There are several future directions for research on 1-(4-Methylcyclohexyl)ethanol. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of the mechanism of action of 1-(4-Methylcyclohexyl)ethanol and its potential use in the treatment of various diseases. Additionally, there is interest in exploring the use of 1-(4-Methylcyclohexyl)ethanol in the production of novel materials and in the development of new chemical processes.
Métodos De Síntesis
1-(4-Methylcyclohexyl)ethanol is synthesized through the reaction between 4-methylcyclohexanone and ethylene oxide in the presence of a catalyst. The reaction results in the formation of 1-(4-Methylcyclohexyl)ethanol and a small amount of a byproduct, 4-methylcyclohexanol. The synthesis method is relatively simple and has been widely used in industrial applications.
Aplicaciones Científicas De Investigación
1-(4-Methylcyclohexyl)ethanol has been used in various scientific research applications due to its unique chemical properties. It has been used as a solvent in the extraction of various organic compounds, such as essential oils and plant extracts. 1-(4-Methylcyclohexyl)ethanol has also been used as a surfactant in the production of nanoparticles and in the stabilization of emulsions.
Propiedades
Número CAS |
18446-94-1 |
|---|---|
Nombre del producto |
1-(4-Methylcyclohexyl)ethanol |
Fórmula molecular |
C9H18O |
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
1-(4-methylcyclohexyl)ethanol |
InChI |
InChI=1S/C9H18O/c1-7-3-5-9(6-4-7)8(2)10/h7-10H,3-6H2,1-2H3 |
Clave InChI |
KAUADGCMTGZSPE-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)C(C)O |
SMILES canónico |
CC1CCC(CC1)C(C)O |
Otros números CAS |
18446-94-1 18446-93-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene](/img/structure/B99395.png)
